molecular formula C12H11N3S B1426819 N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 1344151-41-2

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No. B1426819
CAS RN: 1344151-41-2
M. Wt: 229.3 g/mol
InChI Key: NYLVQAFTSUVCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a compound that has been of interest to researchers due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiochromene ring fused to a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including structural identification through various spectroscopic techniques and X-ray crystallography. The biological activity against breast cancer and microbes was confirmed, indicating potential applications in medicinal chemistry (Titi et al., 2020).
  • Antitumor and Anticancer Activities :

    • Pandya and Naliapara (2020) synthesized novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives, evaluating their anti-cervical cancer activity. These compounds were found to be potent anti-cervical cancer agents with significant GI50 values (Pandya & Naliapara, 2020).
    • Guo et al. (2012) reported the design and synthesis of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives and their evaluation as antitumor agents. They demonstrated significant activities against human cancer cell lines (Guo et al., 2012).
  • Antibacterial and Antimicrobial Applications :

    • Etemadi et al. (2016) synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines with antibacterial activity. This study highlighted their potential as antibacterial agents (Etemadi et al., 2016).
  • Synthesis of Derivatives for Various Applications :

    • A study by Wang et al. (2015) detailed the synthesis of a thiopyrano(4,3-d)pyrimidine derivative, important in the study of anticancer drugs (Wang et al., 2015).
    • Russo et al. (1990) synthesized quaternary salts of 2-alkylthio substituted derivatives of thieno [2,3-d]pyrimidin-4-one and 5H-pyrimido [5,4-b]indol-4-one, investigating their spasmolytic activity (Russo et al., 1990).

properties

IUPAC Name

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-13-12-14-6-8-7-16-10-5-3-2-4-9(10)11(8)15-12/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLVQAFTSUVCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2CSC3=CC=CC=C3C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Reactant of Route 6
N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.